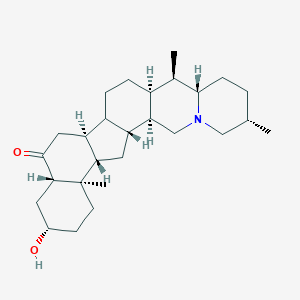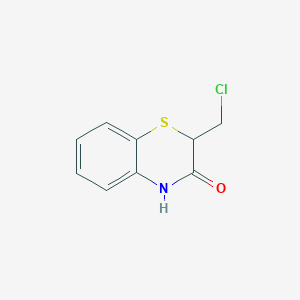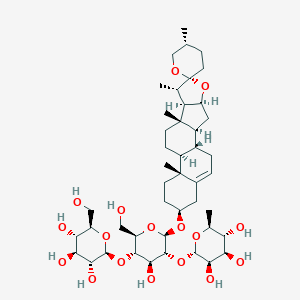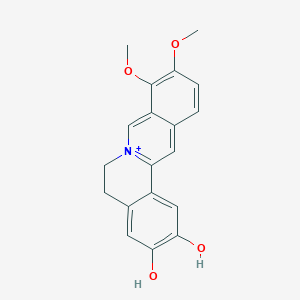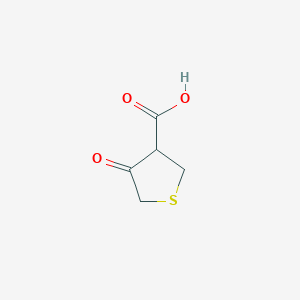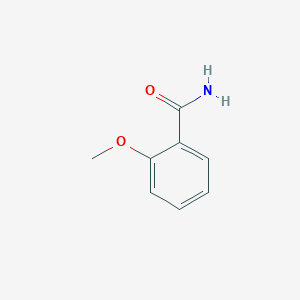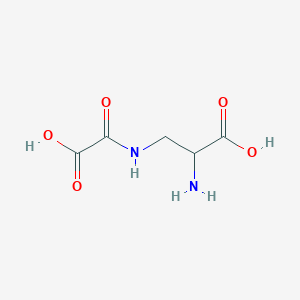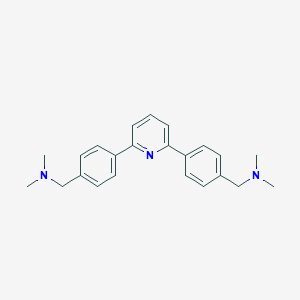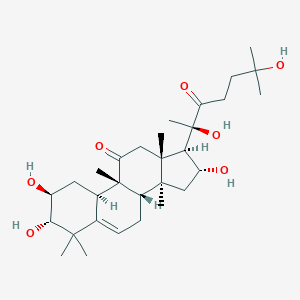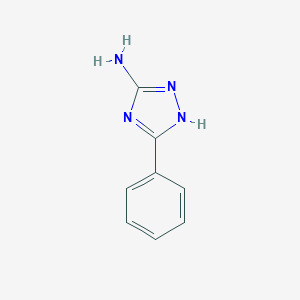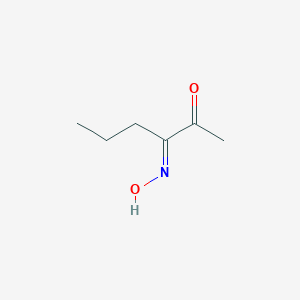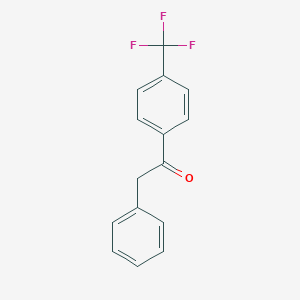
2-Phenyl-4'-trifluoromethylacetophenone
説明
2-Phenyl-4'-trifluoromethylacetophenone is a chemical compound that is part of the acetophenone family, characterized by the presence of a trifluoromethyl group attached to the acetophenone structure. This functional group significantly influences the chemical and physical properties of the molecule, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of compounds related to 2-Phenyl-4'-trifluoromethylacetophenone can involve various strategies. For instance, the synthesis of fluorinated aromatic diamine monomers, which are structurally related, can be achieved by coupling trifluoromethyl-substituted acetophenones with other aromatic compounds under specific catalytic conditions . Additionally, the formation of 2-(trifluoroacetyl)chromones and related compounds can be achieved through Claisen condensation reactions involving acetophenones and fluorinated esters .
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Phenyl-4'-trifluoromethylacetophenone can be complex, with various substituents influencing the overall geometry and electronic distribution. For example, Co(III) complexes with hydroxyacetophenone derivatives exhibit a distorted octahedral coordination geometry around the cobalt center . The presence of trifluoromethyl groups can also affect the molecular conformation and packing in the solid state due to their electron-withdrawing nature and steric bulk.
Chemical Reactions Analysis
Compounds with trifluoromethyl groups participate in a range of chemical reactions. The ortho-substituent on phenylboronic acid derivatives, for example, plays a crucial role in catalyzing dehydrative amidation reactions between carboxylic acids and amines . Furthermore, the reactivity of trifluoromethyl-substituted acetophenones can lead to the formation of various heterocycles and azaheterocycles when reacted with different amines and thio compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenyl-4'-trifluoromethylacetophenone derivatives are influenced by the trifluoromethyl group. This group imparts unique electrochemical behavior, as observed in studies of 4-trifluoromethylacetophenone, which undergoes hydration and C-F bond cleavage under certain conditions10. The presence of fluorine atoms can also enhance the thermal stability and solubility of polyimides derived from related monomers . Additionally, the introduction of trifluoromethyl groups into acetophenone derivatives can lead to specific antibacterial activities, as seen in the case of 2',3',4'-trihydroxy-2-phenylacetophenone derivatives against Gram-positive bacteria .
科学的研究の応用
Electrochemical and Spectroscopic Behavior : 4-Trifluoromethylacetophenone's (TFMA) electrochemical behavior has been explored in different solutions, revealing insights into the hydration process of the carbonyl group and C—F bond cleavages during ketone reduction in alkaline medium. This study also examined the reduction of TFMA in the presence of chiral surfactants, highlighting its potential in asymmetric induction applications (Liotier, Mousset, & Mousty, 1995).
Antibacterial Agents : Derivatives of 2′,3′,4′-Trihydroxy-2-phenylacetophenone have been synthesized and tested for antibacterial activities, particularly against Gram-positive bacteria. This research indicates the potential of these derivatives in developing new antibacterial agents (Goto, Kumada, Ashida, & Yoshida, 2009).
Biocatalytic Preparation of Pharmaceutical Intermediates : The asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important pharmaceutical intermediate, has been efficiently achieved using recombinant Escherichia coli cells. This study demonstrates the potential of biocatalysis in pharmaceutical manufacturing (Chen, Xia, Liu, & Wang, 2019).
DNA-Protein Interaction Studies : Trifluoroacetophenone-linked nucleotides and DNA have been synthesized for studying DNA-protein interactions using 19F NMR spectroscopy. This innovative approach could be instrumental in molecular biology research (Olszewska, Pohl, & Hocek, 2017).
Cobalt(III) Complexes Studies : Research on cobalt(III) complexes of 2-hydroxyacetophenone N(4)-phenyl semicarbazone, which may have implications in fields like coordination chemistry and materials science, has been conducted (Sreekanth, Kala, Nayar, & Kurup, 2004).
Anti-Gram-Positive Antibacterial Agents : Novel 2′,3′,4′-Trihydroxy-2-phenylacetophenone derivatives have shown significant antibacterial activities against Gram-positive strains, indicating their potential as antibacterial agents (Goto, Kumada, Ashida, & Yoshida, 2009).
Enantioselective Biocatalysis : A study on the efficient anti-Prelog’s bioreduction of 3,5-bis(trifluoromethyl) acetophenone highlights the potential of specific enzymes for producing chiral alcohols, important in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
特性
IUPAC Name |
2-phenyl-1-[4-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O/c16-15(17,18)13-8-6-12(7-9-13)14(19)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHDNUBGOFCYMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312379 | |
| Record name | 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4'-trifluoromethylacetophenone | |
CAS RN |
61062-55-3 | |
| Record name | 61062-55-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


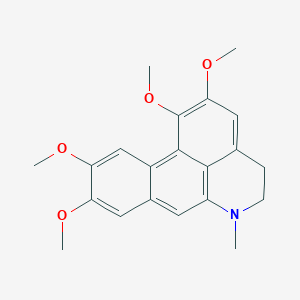
![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)
